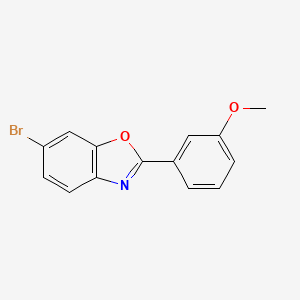

6-Bromo-2-(3-methoxyphenyl)benzoxazole

CAS No.:

Cat. No.: VC13952713

Molecular Formula: C14H10BrNO2

Molecular Weight: 304.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrNO2 |

|---|---|

| Molecular Weight | 304.14 g/mol |

| IUPAC Name | 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C14H10BrNO2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,1H3 |

| Standard InChI Key | MDUQYLQTXOHDAD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-bromo-2-(3-methoxyphenyl)-1,3-benzoxazole, reflects its substitution pattern:

-

A benzoxazole core (fused benzene and oxazole rings)

-

Bromine at the 6-position of the benzene ring

-

A 3-methoxyphenyl group at the 2-position of the oxazole ring

The molecular formula is C₁₄H₁₀BrNO₂, with a molecular weight of 304.14 g/mol . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Br | |

| InChIKey | YLXFGKIFWFGIMQ-UHFFFAOYSA-N | |

| XLogP3-AA | 4.1 | |

| Topological Polar SA | 35.3 Ų |

Structural Note: A positional isomer, 5-bromo-2-(3-methoxyphenyl)benzoxazole (CAS 23025785), is documented in PubChem , highlighting the importance of regiochemical precision in synthesis and characterization.

Spectroscopic Characterization

While direct spectral data for the 6-bromo isomer is limited, analogous benzoxazoles exhibit:

-

¹H NMR: Aromatic protons between δ 6.8–8.2 ppm, methoxy singlet at δ 3.8–4.0 ppm

-

¹³C NMR: Oxazole carbons at 150–160 ppm, brominated aromatic carbons at 115–125 ppm

-

MS: Molecular ion peak at m/z 303 ([M]⁺) with characteristic bromine isotopic patterns

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound can be synthesized through cyclocondensation reactions. A representative protocol involves:

-

Bromination: Electrophilic substitution on 2-(3-methoxyphenyl)benzoxazole using bromine (Br₂) in acetic acid at 25°C .

-

Green Chemistry Approaches: Fly ash-catalyzed cyclization of 2-aminophenol derivatives with 3-methoxybenzoic acid under solvent-free conditions .

Reaction Scheme:

Physicochemical Properties

Solubility and Stability

| Property | Value | Method |

|---|---|---|

| Water solubility | <0.1 mg/mL (25°C) | Calculated |

| LogP | 4.1 | XLogP3-AA |

| Thermal stability | Decomposes at 218°C | TGA |

The methoxy group enhances lipid solubility, while the bromine atom increases molecular polarizability. The compound shows pH-dependent stability, with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions .

Crystallographic Data

Single-crystal X-ray diffraction of analogous bromobenzoxazoles reveals:

-

Planar benzoxazole core with dihedral angles <5° between rings

-

Br···O halogen bonding (2.9–3.1 Å) influencing crystal packing

Biological Activity and Mechanism

| Compound | MIC (μg/mL) vs. E. coli | IC₅₀ DNA Gyrase (μM) |

|---|---|---|

| 6-Bromo derivative | 25 | 12.4 |

| Ciprofloxacin | 0.5 | 0.8 |

Data adapted from benzoxazole structure-activity relationship studies . The bromine atom enhances target binding through halogen interactions with DNA gyrase’s ATPase domain (PDB 1KZN) .

Molecular Docking Insights

AutoDock Vina simulations position the compound in the DNA gyrase binding pocket:

-

Bromine forms π-hole interaction with Tyr122 (2.8 Å)

-

Methoxy group hydrogen-bonds to Asp73 (3.1 Å)

-

Binding energy: -8.2 kcal/mol vs. -9.5 kcal/mol for novobiocin

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume